Desmethyl Cerivastatin, Sodium Salt is a derivative of Cerivastatin, which belongs to the statin class of drugs. Statins are primarily utilized to lower cholesterol levels and mitigate the risk of cardiovascular diseases by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This compound has a molecular formula of and a molecular weight of 467.51 g/mol. Its application extends into proteomics research, where it serves as a valuable tool for studying protein interactions and functions .
Desmethyl Cerivastatin, Sodium Salt is classified as a metabolite and impurity reference material. It is commonly sourced from various chemical suppliers specializing in pharmaceutical compounds. The compound's primary classification falls under cardiac drugs, specifically targeting cholesterol regulation mechanisms .
The synthesis of Desmethyl Cerivastatin, Sodium Salt involves the demethylation of Cerivastatin. This process can utilize various demethylating agents, such as boron tribromide, under controlled conditions to ensure high yield and purity. The synthesis typically occurs in an inert atmosphere to prevent oxidation and other side reactions.
In laboratory settings, the reaction conditions are meticulously controlled, often involving temperature regulation and the use of high-purity reagents. Industrial production methods mirror these laboratory techniques but are optimized for efficiency and scalability, often employing continuous flow reactors to maintain consistent quality.
Desmethyl Cerivastatin, Sodium Salt can participate in several chemical reactions:
The reactions typically require precise conditions regarding temperature and solvent choice to optimize yields. For oxidation reactions, common conditions include acidic or neutral pH environments, while reductions may occur under basic conditions to facilitate nucleophilic attack.
Desmethyl Cerivastatin, Sodium Salt acts primarily as a competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase. By inhibiting this enzyme, it prevents the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate—a precursor in cholesterol biosynthesis. This inhibition results in decreased cholesterol synthesis within hepatic cells and leads to an upregulation of low-density lipoprotein receptors, enhancing the uptake of low-density lipoprotein cholesterol from the bloodstream .
Desmethyl Cerivastatin, Sodium Salt exhibits a solid state at room temperature with a storage temperature requirement of -20°C for stability.
Key chemical properties include:
These properties are crucial for understanding how the compound interacts with biological systems and its stability during storage and handling .
Desmethyl Cerivastatin, Sodium Salt has diverse applications across various scientific fields:
Desmethyl Cerivastatin is generated through the biotransformation pathway of cerivastatin via demethylation of the benzylic methyl ether group [9]. This metabolic conversion occurs predominantly in the liver, where it constitutes one of two equally significant oxidative pathways, alongside hydroxylation at the 6-isopropyl substituent that yields the M-23 metabolite [2]. Following therapeutic cerivastatin administration (0.8 mg/day), steady-state plasma concentrations reach approximately 0.55 μg/L for Desmethyl Cerivastatin (M-1), compared to 12.7 μg/L for the parent compound and 1.4 μg/L for the M-23 metabolite [1] [3]. These concentrations confirm its status as a circulating active metabolite that contributes to the pharmacologic activity observed during cerivastatin therapy.
Table 1: Major Cerivastatin Metabolites and Their Characteristics
Metabolite | CAS Number | Molecular Formula | Generation Pathway | Steady-State Cmax (0.8 mg dose) |
---|---|---|---|---|
Desmethyl Cerivastatin (M-1) | 157199-28-5 | C₂₅H₃₁FNO₅·Na | CYP2C8/CYP3A4-mediated demethylation | 0.55 μg/L |
Hydroxy Cerivastatin (M-23) | Not specified | C₂₆H₃₄FNO₅ | CYP2C8-mediated hydroxylation | 1.4 μg/L |
Desmethyl Hydroxy Cerivastatin (M-24) | 201793-00-2 | C₂₅H₃₁FNNaO₆ | Combination of demethylation and hydroxylation | Not detectable in plasma |
Desmethyl Cerivastatin-O-β-D-glucuronide | 212616-56-3 | C₃₁H₄₀FNO₁₁ | Glucuronidation of M-1 | Not reported |
The metabolic pathway further progresses to secondary metabolites, including Desmethyl Hydroxy Cerivastatin (M-24, CAS 201793-00-2) and Desmethyl Cerivastatin-O-β-D-glucuronide (CAS 212616-56-3) [5] [6] [10]. These compounds emerge through sequential biotransformations where Desmethyl Cerivastatin undergoes either additional hydroxylation or glucuronidation. The glucuronide conjugate in particular represents a detoxification product destined for biliary excretion, though its formation occurs at a significantly slower rate compared to oxidative metabolism (approximately 10-fold lower), making it a minor clearance pathway under normal physiological conditions [2] [7].
Desmethyl Cerivastatin maintains the core pharmacophore essential for HMG-CoA reductase inhibition: the (3R,5S,6E)-3,5-dihydroxy-6-heptenoic acid side chain. This dihydroxyheptenoic acid moiety enables competitive binding to the HMG-CoA reductase enzyme's active site, mimicking the natural substrate HMG-CoA [1] [4]. Structural divergence occurs specifically at the pyridine-methyl group, where demethylation yields a hydroxymethyl group (-CH₂OH) instead of the parent compound's methoxymethyl group (-CH₂OCH₃) [9]. This modification reduces the molecular weight from 482.54 g/mol (cerivastatin sodium) to 467.51 g/mol while preserving the sodium salt configuration that enhances aqueous solubility [4] [9].
The compound retains the characteristic fluorophenyl-pyridine backbone common to synthetic statins, which provides structural stability and influences membrane permeability. When compared generationationally to other statins, Desmethyl Cerivastatin shares the enantiomeric purity and fully synthetic origin characteristic of third-generation statins like atorvastatin, differing significantly from the fungal-derived structures of first-generation statins (lovastatin, pravastatin) or the partially synthetic second-generation statin simvastatin [1] [4]. This synthetic nature allows precise stereochemical configuration that enhances target specificity, evidenced by its nanomolar-range inhibitory constant (Kᵢ) against HMG-CoA reductase comparable to the parent cerivastatin's Kᵢ of 1.3 nM [4].
Table 2: Structural Comparison of Cerivastatin and Its Metabolites
Compound | Molecular Weight | Key Structural Features | Modification Site | Enzymes Responsible for Biotransformation |
---|---|---|---|---|
Cerivastatin Sodium | 482.54 g/mol | Methoxymethyl group (-CH₂OCH₃), Fluorophenyl-pyridine backbone | Parent structure | N/A |
Desmethyl Cerivastatin (M-1) | 467.51 g/mol | Hydroxymethyl group (-CH₂OH) | Benzylic methyl ether | CYP2C8, CYP3A4 |
Hydroxy Cerivastatin (M-23) | Not specified | Hydroxy-isopropyl group | 6-isopropyl substituent | CYP2C8 |
Desmethyl Hydroxy Cerivastatin (M-24) | 483.52 g/mol | Hydroxymethyl and hydroxy-isopropyl groups | Multiple sites | Sequential CYP-mediated oxidations |
Desmethyl Cerivastatin-O-β-D-glucuronide | 621.66 g/mol | Glucuronic acid conjugated to hydroxymethyl group | Hydroxymethyl oxygen | UGT enzymes |
The metabolic vulnerability points in cerivastatin's structure highlight why Desmethyl Cerivastatin formation predominates. The benzylic methyl ether represents an electron-rich site susceptible to oxidative attack by CYP450 enzymes, particularly CYP2C8 and CYP3A4. This contrasts with the alternative hydroxylation pathway occurring at the aliphatic isopropyl group, which requires different catalytic positioning [2] [7]. Both metabolic routes demonstrate the structural flexibility of cerivastatin's pyridine ring system, which permits enzymatic access to distinct regions without compromising the essential pharmacophore responsible for HMG-CoA reductase binding and inhibition.
Desmethyl Cerivastatin serves as a critical biomarker for evaluating drug-drug interactions involving cerivastatin, particularly those mediated by CYP2C8 inhibition. Pharmacokinetic studies demonstrate that coadministration with the fibrate gemfibrozil increases cerivastatin's AUC by 559%, concurrently altering Desmethyl Cerivastatin formation kinetics [7]. This interaction stems from gemfibrozil's dual inhibition of CYP2C8-mediated oxidation and UGT-mediated glucuronidation pathways. More significantly, research identified previously unrecognized interactions with clopidogrel (OR 29.6; 95% CI, 6.1–143) and rosiglitazone, both potent CYP2C8 inhibitors that substantially increase rhabdomyolysis risk by impairing cerivastatin and metabolite clearance [7]. These findings established Desmethyl Cerivastatin as a sensitive indicator of metabolic interference.
Genetic polymorphisms profoundly influence this metabolite's formation and clearance. The CYP2C83 allele (linked to promoter deletion -635_-634delTA) demonstrates a 2 to 14-fold increase in normalized intrinsic clearance of cerivastatin to its metabolites compared to wild-type enzymes [2]. Conversely, the nonfunctional CYP2C85 frameshift variant (predominantly in Asian populations) causes metabolite deficiency, leading to elevated parent drug concentrations. These pharmacogenomic variations explain interindividual differences in cerivastatin response and toxicity susceptibility independent of drug interactions, positioning Desmethyl Cerivastatin quantification as a potential tool for personalized therapy optimization [2].
Table 3: Impact of Genetic Variants on Cerivastatin Metabolite Formation
CYP2C8 Variant | Functional Effect | Impact on Cerivastatin Metabolism | Change in Metabolic Clearance |
---|---|---|---|
Wild Type (CYP2C8*1) | Normal enzyme activity | Expected metabolite profiles | Baseline clearance |
CYP2C8*3 (R139K, K399R) | Enhanced catalytic activity | Increased formation of M-1 and M-23 metabolites | Up to 6-fold increase |
CYP2C8*4 (I264M) | Enhanced catalytic activity | Increased oxidative metabolism | Up to 6-fold increase |
CYP2C8*5 (frameshift variant) | Loss of enzyme function | Reduced metabolite formation, elevated parent drug | Significant decrease |
Promotor deletion (-635_-634delTA) | Altered expression | Linked to CYP2C8*3 effects | Co-inherited with enhanced function |
The metabolite's pharmacodynamic contributions remain significant despite lower plasma concentrations. In vitro studies indicate equipotent HMG-CoA reductase inhibition between cerivastatin and its Desmethyl metabolite [1]. This activity profile necessitates integrated pharmacokinetic-pharmacodynamic (PK-PD) modeling that accounts for combined inhibitory effects from parent drug and active metabolites. Furthermore, research into transporter-mediated uptake reveals that organic anion-transporting polypeptide (OATP) polymorphisms affect hepatic accumulation of both cerivastatin and Desmethyl Cerivastatin, providing insights into tissue-specific distribution patterns that influence efficacy and muscle-specific toxicity [7]. These research applications underscore Desmethyl Cerivastatin's continuing value in pharmacological investigations long after cerivastatin's market withdrawal.
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9